ethyl (3-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-1H-indol-1-yl)acetate
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Overview
Description
Ethyl (3-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-1H-indol-1-yl)acetate is a complex organic compound that incorporates both benzimidazole and indole moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The presence of these heterocyclic systems makes this compound a potential candidate for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-1H-indol-1-yl)acetate typically involves multiple steps, starting with the preparation of the benzimidazole and indole precursors. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . The benzimidazole moiety can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives . The final step involves coupling the benzimidazole and indole units through a hydrazone linkage, followed by esterification to introduce the ethyl acetate group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-1H-indol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, which may alter its biological activity.
Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine, potentially modifying its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents, alkylating agents, and acylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole and indole oxides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Ethyl (3-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-1H-indol-1-yl)acetate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl (3-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-1H-indol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The benzimidazole and indole moieties are known to bind to various enzymes and receptors, modulating their activity. This compound may inhibit or activate certain biological pathways, leading to its observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(1H-benzimidazol-2-yl)propanoate
- 2-(1-Hydroxyethyl)benzimidazole
- Ethyl 3-{2-[3-Methyl-1H-indol-2-yl]}acetate
Uniqueness
Ethyl (3-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-1H-indol-1-yl)acetate is unique due to its combined benzimidazole and indole structures, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C20H19N5O2 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
ethyl 2-[3-[(E)-(1H-benzimidazol-2-ylhydrazinylidene)methyl]indol-1-yl]acetate |
InChI |
InChI=1S/C20H19N5O2/c1-2-27-19(26)13-25-12-14(15-7-3-6-10-18(15)25)11-21-24-20-22-16-8-4-5-9-17(16)23-20/h3-12H,2,13H2,1H3,(H2,22,23,24)/b21-11+ |
InChI Key |
VTCXLDVCIWGQRK-SRZZPIQSSA-N |
Isomeric SMILES |
CCOC(=O)CN1C=C(C2=CC=CC=C21)/C=N/NC3=NC4=CC=CC=C4N3 |
Canonical SMILES |
CCOC(=O)CN1C=C(C2=CC=CC=C21)C=NNC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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